3-Aminopropylphosphonic acid

Beschreibung

RN given refers to parent cpd; structure

Eigenschaften

IUPAC Name |

3-aminopropylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQTIFGANBTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157018 |

Source

|

| Record name | Aminopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-33-5 |

Source

|

| Record name | 3-Aminopropylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM92T06VPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Aminopropylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-aminopropylphosphonic acid, a molecule of significant interest in neuroscience and drug development as a GABA receptor agonist. This document details the molecule's structural characteristics, including quantitative data on bond lengths and angles, derived from computational models in the absence of a publicly available crystal structure. Furthermore, it outlines detailed experimental protocols for the structural elucidation of 3-aminopropylphosphonic acid and similar small molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this and related compounds.

Introduction

3-Aminopropylphosphonic acid (3-APPA) is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties and biological activities, most notably its function as a selective agonist at GABAB receptors.[1][2] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic profiles, and for quality control in its synthesis and application.

This guide presents a detailed examination of the molecular architecture of 3-aminopropylphosphonic acid, summarizing its key structural and physicochemical properties. It also provides standardized experimental protocols for its characterization, aiming to facilitate reproducible research in the field.

Molecular Structure and Properties

3-Aminopropylphosphonic acid is a relatively small and flexible molecule with the chemical formula C₃H₁₀NO₃P.[3] Its structure consists of a three-carbon propyl chain, with an amino group at one terminus and a phosphonic acid group at the other.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminopropylphosphonic acid is presented in Table 1. The molecule is a solid at room temperature with a high melting point, indicating strong intermolecular interactions in the solid state, likely due to hydrogen bonding and its zwitterionic character in the crystal lattice. It is soluble in water, a property crucial for its biological activity.[4][5]

Table 1: Physicochemical Properties of 3-Aminopropylphosphonic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀NO₃P | [3] |

| Molecular Weight | 139.09 g/mol | [3] |

| CAS Number | 13138-33-5 | [5] |

| Appearance | Off-white to faintly greenish powder | [4] |

| Melting Point | 294 °C (with decomposition) | [5] |

| Water Solubility | Soluble | [4] |

| Predicted pKa | 2.11 ± 0.10 | [4] |

Zwitterionic Form

In the solid state and in aqueous solution at physiological pH, 3-aminopropylphosphonic acid exists predominantly as a zwitterion.[6] The acidic protons of the phosphonic acid group are donated to the basic amino group, resulting in a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged phosphonate (B1237965) group (-PO₃H⁻). This zwitterionic nature is a key determinant of its solubility and interaction with biological targets.

Quantitative Molecular Geometry

While a specific, publicly available crystal structure with detailed bond lengths and angles for 3-aminopropylphosphonic acid could not be located in the Cambridge Structural Database (CSD) during the literature search, representative data for similar organophosphorus compounds and computationally predicted values provide a reliable model of its molecular geometry. The following tables summarize these expected values.

Table 2: Predicted Bond Lengths for 3-Aminopropylphosphonic Acid

| Bond | Predicted Length (Å) |

| P=O | 1.48 - 1.52 |

| P-O | 1.54 - 1.58 |

| P-C | 1.78 - 1.82 |

| C-C | 1.52 - 1.55 |

| C-N | 1.47 - 1.50 |

| N-H | 1.01 - 1.03 |

| O-H | 0.96 - 0.98 |

Table 3: Predicted Bond Angles for 3-Aminopropylphosphonic Acid

| Angle | Predicted Angle (°) |

| O=P-O | 110 - 114 |

| O=P-C | 110 - 114 |

| O-P-C | 105 - 109 |

| P-C-C | 110 - 114 |

| C-C-C | 110 - 114 |

| C-C-N | 110 - 114 |

| H-N-H | 107 - 111 |

| P-O-H | 105 - 109 |

Experimental Protocols for Structural Elucidation

The following sections provide detailed methodologies for the characterization of the molecular structure of 3-aminopropylphosphonic acid.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth:

-

Dissolve 3-aminopropylphosphonic acid in a minimal amount of a suitable solvent system (e.g., water/ethanol, water/isopropanol).

-

Slowly evaporate the solvent at room temperature or by controlled cooling to promote the formation of single crystals of suitable size and quality for diffraction.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data at a controlled temperature (typically 100 K) by rotating the crystal and recording the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure in solution.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-aminopropylphosphonic acid in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

-

Protocol:

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy. An external standard of 85% H₃PO₄ in a sealed capillary can be used for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire the ³¹P NMR spectrum on a multinuclear NMR spectrometer.

-

Proton decoupling is typically used to simplify the spectrum to a single peak.[7]

-

A sufficient relaxation delay (e.g., 5-10 seconds) is important for quantitative analysis due to the potentially long T₁ relaxation times of phosphorus nuclei.

-

-

Data Analysis:

-

The chemical shift of the ³¹P signal provides information about the electronic environment of the phosphorus atom.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its structural determination.

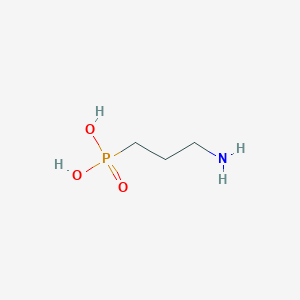

Caption: Ball-and-stick representation of 3-aminopropylphosphonic acid.

Caption: Experimental workflow for the structural determination of 3-aminopropylphosphonic acid.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 3-aminopropylphosphonic acid, a compound of significant interest to the scientific and drug development communities. While a definitive crystal structure remains to be publicly deposited, this guide offers a robust model of its molecular geometry based on established chemical principles and provides comprehensive, actionable protocols for its experimental determination. The information and methodologies presented herein are intended to support and advance further research into the structure-activity relationships of 3-aminopropylphosphonic acid and its analogues.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 5. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (3-Aminopropyl)phosphonate | C3H10NO3P | CID 4868255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

3-Aminopropylphosphonic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid (3-APPA) is a structural analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Due to its structural similarity to GABA, 3-APPA interacts with GABA receptors, exhibiting a distinct pharmacological profile that makes it a valuable tool for neuropharmacological research. This technical guide provides an in-depth overview of the mechanism of action of 3-APPA, focusing on its interactions with GABA receptor subtypes, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: A Dual Role at GABA Receptors

The primary mechanism of action of 3-aminopropylphosphonic acid lies in its differential activity at two major subtypes of GABA receptors: GABA-B and GABA-C receptors. It functions as an agonist at GABA-B receptors and an antagonist at GABA-C receptors.

GABA-B Receptor Agonism

3-APPA acts as an agonist at GABA-B receptors, which are metabotropic G-protein coupled receptors (GPCRs). Activation of GABA-B receptors by 3-APPA leads to the dissociation of the associated heterodimeric G-protein into its Gα and Gβγ subunits. The Gα subunit, typically of the Gi/o type, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium ion efflux and hyperpolarization of the neuronal membrane. This hyperpolarization leads to a slow and prolonged inhibitory postsynaptic potential (IPSP), reducing neuronal excitability.

GABA-C Receptor Antagonism

In contrast to its agonist activity at GABA-B receptors, 3-APPA acts as an antagonist at GABA-C receptors.[1] GABA-C receptors, also known as GABA-A-rho receptors, are ionotropic receptors that form chloride ion channels. When activated by GABA, these channels open, allowing an influx of chloride ions, which hyperpolarizes the neuron and mediates fast synaptic inhibition. As an antagonist, 3-APPA binds to the GABA-C receptor but does not activate it, thereby preventing GABA from binding and opening the chloride channel. This blockade of GABA-induced chloride currents inhibits the fast inhibitory neurotransmission mediated by GABA-C receptors.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data describing the interaction of 3-aminopropylphosphonic acid with its primary molecular targets.

| Target | Action | Parameter | Value | Species/Tissue | Reference |

| GABA-B Receptor | Agonist | IC50 (inhibition of [³H]-baclofen binding) | 1.5 µM | Rat cerebellar membranes | [2] |

| Presynaptic GABA-B Receptor | Agonist | EC50 (inhibition of electrically evoked ileal twitch) | 0.8 µM | Guinea-pig isolated ileum | [3] |

| GABA-C Receptor | Antagonist | IC50 (of a close structural analog, 3-aminopropyl-n-butyl-phosphinic acid) | 62 µM | Human retinal rho1 mRNA expressed in Xenopus oocytes | [4] |

Signaling Pathways

The dual action of 3-APPA on GABA-B and GABA-C receptors results in the modulation of distinct downstream signaling pathways.

GABA-B Receptor Agonist Signaling Pathway

As an agonist, 3-APPA initiates the canonical GABA-B receptor signaling cascade, leading to neuronal inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H](-)Baclofen: an improved ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baclofen binding sites in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopropylphosphonic Acid: A Technical Guide to its Function as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropylphosphonic acid (3-APPA) is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This phosphonic acid derivative exhibits a dual pharmacological profile, acting as an agonist at metabotropic GABAB receptors and an antagonist at ionotropic GABAC receptors. This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacological actions, and the underlying signaling pathways associated with 3-APPA. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts centered on this versatile GABA analogue.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through three main classes of receptors: the ionotropic GABAA and GABAC receptors, and the metabotropic GABAB receptors.[1][2] The development of selective ligands for these receptors is paramount for dissecting their physiological roles and for the therapeutic intervention in neurological and psychiatric disorders.

3-Aminopropylphosphonic acid (3-APPA), a phosphonic acid analogue of GABA, has emerged as a valuable pharmacological tool due to its distinct activity profile at different GABA receptor subtypes.[3] It serves as an agonist at GABAB receptors and an antagonist at GABAC receptors. This dual activity makes it a unique molecule for probing the functional roles of these two receptor systems. This document provides an in-depth technical guide on 3-APPA, focusing on its synthesis, pharmacological properties, and the signaling pathways it modulates.

Chemical Properties and Synthesis

3-Aminopropylphosphonic acid is a primary amino compound and a member of the phosphonic acids.[4] Its structure, featuring a phosphonic acid group in place of the carboxylic acid group of GABA, is critical to its pharmacological activity.

Chemical Structure:

-

IUPAC Name: (3-aminopropyl)phosphonic acid[5]

-

Molecular Formula: C₃H₁₀NO₃P[4]

-

Molecular Weight: 139.09 g/mol [4]

-

CAS Number: 13138-33-5

Synthesis of 3-Aminopropylphosphonic Acid

The synthesis of aminophosphonic acids can be achieved through various methods. A general and adaptable procedure involves the reaction of phosphite, ammonia (B1221849), and formaldehyde (B43269) in the presence of an acid catalyst.[6]

Experimental Protocol: General Synthesis of Aminomethylenephosphonic Acids

This protocol is a general method for the synthesis of aminomethylenephosphonic acids and can be adapted for 3-aminopropylphosphonic acid.

Materials:

-

Phosphite

-

Ammonia solution (e.g., 25%)

-

Formaldehyde solution (e.g., 36.6%)

-

Methanesulfonic acid (catalyst)

-

Water

-

Reaction vessel equipped with heating, stirring, and addition funnel capabilities

Procedure:

-

To the reaction vessel, add the phosphite, water, methanesulfonic acid, and a portion of the ammonia solution.

-

Heat the reaction mixture to approximately 105°C with continuous stirring.

-

Once the desired temperature is reached, begin the gradual addition of the formaldehyde solution and the remaining ammonia over a period of several hours.

-

After the addition is complete, continue to heat the mixture under reflux for an additional period to ensure the reaction goes to completion.

-

The reaction product can be analyzed and purified using techniques such as ³¹P-NMR spectroscopy and ion-exchange chromatography.[6]

Pharmacological Properties

3-APPA exhibits a distinct pharmacological profile at GABAB and GABAC receptors.

Activity at GABAB Receptors

3-APPA acts as an agonist at GABAB receptors.[3][7] This has been demonstrated through its ability to inhibit the binding of the radiolabeled GABAB receptor agonist, ³H-baclofen, to rat cerebellar membranes.[3][7] The structure-activity relationship for GABA analogues at the GABAB receptor indicates that an extended conformation is preferred for active compounds like 3-APPA.[3]

Activity at GABAC Receptors

In contrast to its activity at GABAB receptors, 3-APPA functions as a competitive antagonist at GABAC receptors. This antagonistic activity has been characterized using electrophysiological techniques on Xenopus oocytes expressing GABAC receptors.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological activity of 3-Aminopropylphosphonic acid.

| Receptor | Activity | Parameter | Value | Species/Tissue | Reference |

| GABAB | Agonist | IC₅₀ | 1.5 µM | Rat cerebellar membranes | [3][7] |

| GABAC | Antagonist | Kb | ~10 | Xenopus oocytes expressing ρ1 receptors |

Experimental Protocols

GABAB Receptor Radioligand Displacement Assay

This protocol describes a method to determine the binding affinity of 3-APPA to GABAB receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC₅₀ value of 3-APPA for the inhibition of [³H]-baclofen binding to GABAB receptors.

Materials:

-

Rat cerebellar membranes (source of GABAB receptors)

-

[³H]-baclofen (radiolabeled agonist)

-

3-Aminopropylphosphonic acid (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat cerebella in a suitable buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Binding Assay: In a series of tubes, incubate the rat cerebellar membranes with a fixed concentration of [³H]-baclofen and varying concentrations of 3-APPA (from 0.1 to 100 µM).[3]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [³H]-baclofen binding against the logarithm of the 3-APPA concentration. The IC₅₀ value, the concentration of 3-APPA that inhibits 50% of the specific binding of [³H]-baclofen, can then be determined using non-linear regression analysis.

Workflow Diagram:

Caption: Workflow for GABAB Receptor Radioligand Displacement Assay.

GABAC Receptor Antagonism Electrophysiology Assay

This protocol outlines the use of two-electrode voltage-clamp electrophysiology to characterize the antagonist activity of 3-APPA at GABAC receptors expressed in Xenopus oocytes.

Objective: To determine the Kb value of 3-APPA as a competitive antagonist at GABAC receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABAC receptor subunit (e.g., ρ1)

-

GABA (agonist)

-

3-Aminopropylphosphonic acid (antagonist)

-

Oocyte perfusion solution (e.g., Ringer's solution)

-

Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system)

-

Data acquisition and analysis software

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the GABAC receptor subunit. Incubate the oocytes for several days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Perfuse the oocyte with a solution containing a known concentration of GABA to elicit an inward chloride current.

-

Antagonist Application: Co-apply GABA with varying concentrations of 3-APPA and record the resulting current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of 3-APPA. Construct a dose-response curve for GABA in the presence of 3-APPA. The shift in the GABA dose-response curve can be used to calculate the Kb value for 3-APPA using the Schild equation, confirming competitive antagonism.

Workflow Diagram:

Caption: Workflow for GABAC Receptor Electrophysiology Assay.

Signaling Pathways

GABAB Receptor Signaling Pathway

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[8] They are obligate heterodimers composed of GABAB1 and GABAB2 subunits.[8] Agonist binding to the GABAB1 subunit, such as by 3-APPA, triggers a conformational change that activates the associated G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary downstream effects include the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels (VGCCs).[1][8]

Caption: GABAB Receptor Signaling Pathway.

GABAC Receptor Signaling Pathway

GABAC receptors are ionotropic receptors that form chloride ion channels.[9] They are typically homopentameric or heteropentameric assemblies of ρ subunits. When an agonist like GABA binds to the receptor, it induces a conformational change that opens the central ion pore, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition. As a competitive antagonist, 3-APPA binds to the GABA binding site on the GABAC receptor but does not activate the channel. Instead, it prevents GABA from binding and opening the channel, thereby blocking the inhibitory chloride current.

Caption: GABAC Receptor Antagonism by 3-APPA.

Conclusion

3-Aminopropylphosphonic acid is a valuable pharmacological tool for the study of the GABAergic system. Its dual activity as a GABAB receptor agonist and a GABAC receptor antagonist allows for the specific investigation of the roles of these distinct receptor subtypes in neuronal function. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, serves as a comprehensive resource for researchers and drug development professionals working to advance our understanding of GABAergic neurotransmission and to develop novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. datapdf.com [datapdf.com]

- 2. (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Aminopropylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Aminopropylphosphonic acid (CAS: 13138-33-5), a compound utilized in research and development, notably as a GABA receptor agonist.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

3-Aminopropylphosphonic acid is a white to off-white powder.[1][3][4] It is soluble in water but insoluble in methanol (B129727) and acetone.[3][5]

| Property | Value | Source |

| Molecular Formula | C3H10NO3P | [3][6][7] |

| Molecular Weight | 139.09 g/mol | [3][6][7][8][9][10] |

| Melting Point | 290 - 294 °C (decomposes) | [3][4][6][10] |

| Boiling Point | 343.0 ± 44.0 °C (Predicted) | [4][6] |

| Appearance | White to off-white powder/solid | [1][3][4][6] |

| Solubility | Soluble in water | [3][5] |

Hazard Identification and GHS Classification

3-Aminopropylphosphonic acid is considered a hazardous substance.[1] It is irritating to the eyes, skin, and respiratory system.[1][3][11][12]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[8][12][13]

Hazard Pictogram:

GHS07: Exclamation Mark

Toxicological Information

The toxicological properties of 3-Aminopropylphosphonic acid have not been fully investigated.[3][11] Accidental ingestion may be harmful to an individual's health.[1] The material may mimic the actions of the major inhibitory neurotransmitter of the brain, GABA (gamma-aminobutyric acid).[1]

| Toxicity Data | Result | Species | Source |

| Acute Toxicity | No data available | - | [6] |

| Skin Corrosion/Irritation | Irritating | Rabbit (predicted) | [1][12] |

| Serious Eye Damage/Irritation | Irritating | - | [1][12] |

| Respiratory or Skin Sensitization | No sensitizing effects known | - | [12] |

| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or CA Prop 65 | - | [3][6] |

Occupational Exposure Limits

Currently, no specific Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) has been established for 3-Aminopropylphosphonic acid.[1] Occupational exposure must be kept to a minimum, and airborne concentrations should be maintained as low as practically possible.[1] For particulates not otherwise regulated, some jurisdictions have established limits that may be applicable.[1]

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[1][3][6]

-

Minimize dust generation and accumulation.[3]

-

Do not eat, drink, or smoke when handling.[1]

-

Wear appropriate personal protective equipment (PPE).[1]

Storage:

-

Store away from incompatible materials such as oxidizing agents.[1][3]

-

Protect containers from physical damage.[1]

Personal Protective Equipment (PPE)

The selection of PPE depends on the concentration and amount of the substance at the specific workplace.[6]

| Protection Type | Recommendation | Standards |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. | EN166 (EU) or NIOSH (US) approved.[3][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Impervious clothing is recommended. | -[3][6][11] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, irritation is experienced, or if dust is generated. A dust mask (type N95) may be suitable. | OSHA 29 CFR 1910.134 or European Standard EN 149.[3][8] |

First Aid Measures

Immediate medical attention should be sought for all exposures. Provide the Safety Data Sheet to the attending physician.[6]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][6][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[1][6][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3][6][11][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water if conscious and alert.[1][3][6] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for disposal.[1]

-

Major Spills: Evacuate personnel to safe areas.[6] Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water courses.[1]

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][6][11]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][13]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][11][13]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. 3-AMinopropylphosphonic [chembk.com]

- 5. (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3-Aminopropylphosphonic acid - Safety Data Sheet [chemicalbook.com]

- 7. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (3-Aminopropyl)phosphonate | C3H10NO3P | CID 4868255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Aminopropylphosphonic acid 98 13138-33-5 [sigmaaldrich.com]

- 11. georganics.sk [georganics.sk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

3-Aminopropylphosphonic Acid: A Technical Guide to Its Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is a partial agonist of GABAB receptors. Its physicochemical properties, particularly its solubility, are critical for its application in pharmaceutical research and development. This technical guide provides a comprehensive overview of the available solubility data for 3-Aminopropylphosphonic acid and details the experimental protocols for its determination.

Core Data: Solubility of 3-Aminopropylphosphonic Acid

The solubility of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known quantitative solubility data for 3-Aminopropylphosphonic acid in various solvents.

Table 1: Quantitative Solubility Data

| Solvent System | Solubility | Temperature |

| Water | ≥ 100 mg/mL[1] | Not Specified |

| Dimethylformamide (DMF) | 5 mg/mL[2] | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL[2] | Not Specified |

| Ethanol | 30 mg/mL[2] | Not Specified |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[2] | Not Specified |

Table 2: Qualitative Solubility Data

| Solvent | Solubility |

| Water | Soluble[3][4] |

| Methanol | Insoluble[3][5] |

| Acetone | Insoluble[3][5] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. The following protocol outlines a generalized procedure suitable for determining the solubility of 3-Aminopropylphosphonic acid.

Materials

-

3-Aminopropylphosphonic acid (solid form)

-

Solvent of interest (e.g., water, buffer solutions, organic solvents)

-

Glass vials or flasks with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Aminopropylphosphonic acid to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Aminopropylphosphonic acid of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3-Aminopropylphosphonic acid in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3-Aminopropylphosphonic acid.

Caption: Workflow for determining the solubility of 3-Aminopropylphosphonic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 3. (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to 3-Aminopropylphosphonic Acid (3-APP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropylphosphonic acid (3-APP) is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This technical guide provides a comprehensive review of the existing literature on 3-APP, with a focus on its synthesis, pharmacological activity, and the signaling pathways it modulates. The document is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development. Key quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanism of action and its experimental applications.

Introduction

3-Aminopropylphosphonic acid (3-APP) is a phosphonic acid derivative that has garnered significant interest in the scientific community for its interaction with GABA receptors.[1][2][3] Specifically, it functions as a partial agonist at GABAB receptors and an antagonist at GABAC receptors.[2] This dual activity makes it a valuable pharmacological tool for dissecting the distinct roles of these two receptor subtypes in various physiological and pathological processes. This guide will delve into the chemical properties, synthesis, and detailed pharmacology of 3-APP, providing a foundational understanding for its application in research and potential therapeutic development.

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (3-aminopropyl)phosphonic acid | [3] |

| Synonyms | 3-APPA, (3-Aminopropyl)phosphonic acid | [1] |

| CAS Number | 13138-33-5 | [1] |

| Molecular Formula | C3H10NO3P | [1][3] |

| Molecular Weight | 139.09 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |

Synthesis of Aminophosphonic Acids

A more general one-pot, three-step procedure for the synthesis of α-aminophosphonic acids involves the condensation of carbonyl compounds and primary amines to yield azomethine intermediates, followed by a reaction with tris(trimethylsilyl) phosphite (B83602) and subsequent mild cleavage.

Pharmacology

3-APP exhibits a distinct pharmacological profile, acting as a partial agonist at GABAB receptors and an antagonist at GABAC receptors.

GABAB Receptor Agonism

3-APP demonstrates partial agonist activity at GABAB receptors. This has been quantified through radioligand binding assays, where it inhibits the binding of the radiolabeled GABAB receptor agonist, 3H-baclofen, in rat cerebellar membranes with an IC50 of 1.5 μM.[1][4][5]

| Compound | Receptor | Assay Type | Preparation | Radioligand | IC50 (μM) | Reference |

| 3-Aminopropylphosphonic acid | GABAB | Radioligand Binding | Rat cerebellar membranes | 3H-baclofen | 1.5 | [1][4][5] |

GABAC Receptor Antagonism

In addition to its effects on GABAB receptors, 3-APP also acts as a selective antagonist of GABAC receptors.[2] This antagonistic activity makes it a useful tool for differentiating the physiological roles of GABAC receptors from GABAA and GABAB receptors.

Signaling Pathways

GABAB Receptor Signaling Pathway

Activation of the metabotropic GABAB receptor by an agonist like 3-APP initiates a G-protein-mediated signaling cascade. The receptor is coupled to a Gi/Go protein. Upon agonist binding, the G-protein is activated, leading to the dissociation of the α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Caption: GABAB Receptor Agonist Signaling Pathway of 3-APP.

GABAC Receptor Signaling Pathway

As an antagonist at GABAC receptors, 3-APP blocks the normal signaling cascade initiated by GABA. GABAC receptors are ionotropic receptors that, upon activation by GABA, open an integral chloride (Cl-) channel. The resulting influx of Cl- ions leads to hyperpolarization of the cell membrane, causing an inhibitory effect. By blocking this receptor, 3-APP prevents the influx of chloride ions that would normally be triggered by GABA, thereby inhibiting this inhibitory signal.

Caption: GABAC Receptor Antagonist Signaling Pathway of 3-APP.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This protocol is adapted from methodologies used to assess the binding of ligands to GABAB receptors.

Objective: To determine the binding affinity (IC50) of 3-Aminopropylphosphonic acid for the GABAB receptor.

Materials:

-

Rat cerebellar tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

3H-baclofen (Radioligand)

-

3-Aminopropylphosphonic acid (Test compound)

-

Unlabeled GABA or baclofen (B1667701) (for non-specific binding determination)

-

Centrifuge capable of 140,000 x g

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebellar tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet in ice-cold deionized water and centrifuge again at 140,000 x g for 30 minutes.

-

Wash the pellet twice by resuspension in binding buffer and centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C until use.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.

-

In a 96-well plate, add the membrane preparation (typically 0.1-0.2 mg of protein per well).

-

Add increasing concentrations of 3-Aminopropylphosphonic acid (e.g., 0.1 to 100 µM).[1]

-

Add a fixed concentration of 3H-baclofen (e.g., 5 nM).

-

For non-specific binding, add a high concentration of unlabeled GABA or baclofen (e.g., 10 mM).

-

Incubate the plate at 4°C for 45 minutes.

-

-

Termination and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 3-APP concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

References

The Genesis of a GABA Analog: A Technical History of 3-Aminopropylphosphonic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylphosphonic acid (3-APPA), a phosphonic acid analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has carved a significant niche in the landscape of neuroscience research. Its discovery and subsequent characterization as a selective GABA receptor ligand have provided invaluable tools for dissecting the complexities of GABAergic neurotransmission. This technical guide delves into the core of 3-APPA's history, from its initial synthesis to its characterization as a dual-action ligand at GABAB and GABAC receptors. The following sections will provide a comprehensive overview of its discovery, detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its receptor interactions, and visualizations of its signaling pathways and experimental workflows.

The Dawn of a New Phosphonic Acid: Discovery and Early Synthesis

The scientific journey of 3-Aminopropylphosphonic acid began in the latter half of the 20th century, a period marked by burgeoning interest in the synthesis and biological activities of aminoalkylphosphonic acids as analogs of naturally occurring amino acids. A pivotal moment in the history of 3-APPA was its synthesis and characterization by Isbell, Berry, and Tansey, documented in their 1972 publication in The Journal of Organic Chemistry.[1][2] Their work provided a foundational method for the preparation of this and related amino phosphonic acids, opening the door for its exploration in biological systems.

While the 1972 paper stands as a key milestone in its chemical synthesis, the broader context of its discovery is rooted in the quest for novel compounds that could modulate neurotransmitter systems. The structural similarity of 3-APPA to GABA made it a prime candidate for investigation as a potential GABA receptor ligand. Subsequent research would confirm this hypothesis, revealing its nuanced interactions with different subtypes of GABA receptors.

Another significant development in the history of related compounds was the discovery of the antibiotic FR-900098, 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid, isolated from a strain of Streptomyces.[3] This naturally occurring derivative highlighted the potential for aminopropylphosphonic acid scaffolds in drug discovery.

Physicochemical Properties and Chemical Structure

3-Aminopropylphosphonic acid is an off-white to faintly greenish powder with the chemical formula C₃H₁₀NO₃P and a molecular weight of 139.09 g/mol .[4][5] It is a primary amino compound and a member of the phosphonic acids.[4][6]

Chemical Structure:

Biological Activity: A Tale of Two Receptors

The primary pharmacological significance of 3-APPA lies in its activity as a ligand for GABA receptors. It exhibits a dual personality, acting as a partial agonist at GABAB receptors and an antagonist at GABAC receptors.[4][6][7]

GABAB Receptor Agonism

3-APPA is a recognized partial agonist at GABAB receptors.[4][6] This interaction has been demonstrated in various studies, including radioligand binding assays where it inhibits the binding of the potent GABAB agonist, ³H-baclofen.

GABAC Receptor Antagonism

In addition to its effects on GABAB receptors, 3-APPA also functions as a selective antagonist of GABAC receptors.[7] This property makes it a useful tool for differentiating between the functions of GABAB and GABAC receptors in various neuronal circuits.

Quantitative Analysis of Receptor Interactions

The following tables summarize the quantitative data available for the interaction of 3-Aminopropylphosphonic acid with GABA receptors.

Table 1: GABAB Receptor Binding Affinity of 3-Aminopropylphosphonic Acid

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| IC₅₀ | 1.5 µM | Rat | Cerebellar membranes | ³H-baclofen | [8] |

Table 2: GABAC Receptor Antagonist Activity of 3-Aminopropylphosphonic Acid and Related Compounds

| Compound | Receptor Subtype | Parameter | Value | Species | Reference |

| 3-Aminopropyl-n-butyl-phosphinic acid (CGP36742) | GABAC | IC₅₀ | 62 µM | Human (recombinant) | [9] |

| [(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530) | GABAC | IC₅₀ | 5.53 µM | Human (recombinant) | [9] |

| [(E)-3-aminopropen-1-yl]phosphinic acid (CGP38593) | GABAC | IC₅₀ | 7.68 µM | Human (recombinant) | [9] |

| (S)-4-ACPBPA | GABAC | IC₅₀ | 38 µM | Not Specified | [10] |

| 3-AMOHP | ρ1 GABAC | IC₅₀ | 19.91 µM | Human (recombinant) | [10] |

| 3-AMOHP | ρ2 GABAC | IC₅₀ | 57.13 µM | Human (recombinant) | [10] |

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

Activation of the metabotropic GABAB receptor by an agonist like 3-APPA initiates a signaling cascade through G-proteins. This leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a slow and prolonged inhibitory effect on neuronal activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. datapdf.com [datapdf.com]

- 3. Studies on new phosphonic acid antibiotics. I. FR-900098, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 7. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Aminopropylphosphonic Acid from 3-Aminopropanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-aminopropylphosphonic acid, a valuable compound in neuroscience research and drug development, starting from the readily available precursor, 3-aminopropanol. The protocol is based on a robust three-step process involving the reaction of 3-aminopropanol with phosphorus oxychloride, followed by hydrolysis of the cyclic intermediate, and purification by recrystallization.

Introduction

3-Aminopropylphosphonic acid is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as a partial agonist at GABA-B receptors. This activity makes it a significant tool for studying the GABAergic system and a potential scaffold for the development of novel therapeutic agents targeting neurological and psychiatric disorders. The synthetic route detailed herein offers a reliable and scalable method for producing this important research compound.

Reaction Scheme

The synthesis proceeds through the formation of a cyclic phosphoramidyl chloride intermediate, which is subsequently hydrolyzed to yield the final product.

Step 1: Cyclization 3-Aminopropanol + POCl₃ → 2,6-Oxaza-cyclohexylphosphoryl chloride + 2HCl

Step 2: Hydrolysis 2,6-Oxaza-cyclohexylphosphoryl chloride + 2H₂O → 3-Aminopropylphosphonic acid + HCl

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Aminopropanol | Commercially Available |

| Reagents | Phosphorus oxychloride, Triethylamine (B128534), Dichloromethane (B109758), Hydrochloric acid, Ethanol (B145695), Water | Commercially Available |

| Reaction Time | Step 1: ~1.5 hours; Step 2: ~2 hours | --INVALID-LINK-- |

| Reaction Temperature | Step 1: 0-5 °C; Step 2: 70-90 °C | --INVALID-LINK-- |

| Reported Yield | Approximately 90% | --INVALID-LINK-- |

| Molecular Formula | C₃H₁₀NO₃P | --INVALID-LINK--[1] |

| Molecular Weight | 139.09 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white to faintly greenish powder | |

| Purity | ≥98% (typical for commercially available) | --INVALID-LINK--[2] |

Experimental Protocols

Materials and Equipment

-

Two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice-water bath

-

Heating mantle with a reflux condenser

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

-

Rotary evaporator

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Reagents

-

3-Aminopropanol (H₂N(CH₂)₃OH)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Deionized water

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (nitrogen or argon).

Step 1: Synthesis of 2,6-Oxaza-cyclohexylphosphoryl chloride

-

In a 2 L flask equipped with a stirrer and a nitrogen gas injector, add phosphorus oxychloride (112 g) and dichloromethane (650 ml).

-

Cool the solution to 0-5 °C in an ice-water bath while maintaining a nitrogen atmosphere.

-

In a separate vessel, prepare a solution of 3-aminopropanol (50 g) and triethylamine (186 ml) diluted with dichloromethane (180 ml).

-

Add the 3-aminopropanol solution dropwise to the cooled phosphorus oxychloride solution over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

-

A precipitate of triethylammonium (B8662869) chloride will form. Remove the precipitate by vacuum filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclic phosphoramidyl chloride intermediate as a viscous oil.

Step 2: Hydrolysis to 3-Aminopropylphosphonic Acid

-

To the crude intermediate from Step 1, add 300 ml of water and 3 ml of concentrated hydrochloric acid.

-

Heat the mixture to 70-90 °C and reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding triethylamine (90 ml).

-

Stir the mixture at room temperature.

Step 3: Purification by Recrystallization

-

To the neutralized solution from Step 2, add 800 ml of ethanol to induce crystallization.

-

Stir the mixture and then filter the resulting white crystals using a Büchner funnel.

-

For further purification, recrystallize the crude product from a mixture of water and ethanol. Dissolve the crystals in a minimum amount of hot water and then add ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with cold ethanol.

-

Dry the final product under reduced pressure at 50 °C to a constant weight. A yield of approximately 93 g (90%) can be expected.

Characterization Data

The identity and purity of the synthesized 3-aminopropylphosphonic acid should be confirmed by spectroscopic methods.

-

¹H NMR: Spectral data can be found on PubChem.[1]

-

¹³C NMR: Spectral data can be found on PubChem and ChemicalBook.[1][3]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key technique for characterizing phosphonic acids.[4]

-

IR Spectroscopy: The infrared spectrum should show characteristic absorptions for the amine (N-H), alkane (C-H), and phosphonic acid (P=O, P-O, O-H) functional groups.[1]

-

Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound (139.09 g/mol ).[1]

Potential Side Reactions and Troubleshooting

A potential side reaction is the formation of a 2:1 adduct between 3-aminopropanol and phosphorus oxychloride.[1] Maintaining the recommended 1:1 to 1:1.3 molar ratio of 3-aminopropanol to phosphorus oxychloride and low reaction temperatures can minimize the formation of this byproduct.[1] If significant impurities are present after the initial crystallization, a second recrystallization or other purification techniques such as ion-exchange chromatography may be necessary. The sticky nature of some phosphonic acids can make purification challenging; using a solvent system like acetone-water or acetonitrile-water for crystallization can sometimes be beneficial.

Visualizations

Caption: Experimental workflow for the synthesis of 3-Aminopropylphosphonic acid.

Caption: Simplified signaling pathway of 3-Aminopropylphosphonic acid at the GABA-B receptor.

References

- 1. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-Aminopropylphosphonic acid(13138-33-5) 13C NMR [m.chemicalbook.com]

- 4. Accumulation of 3‐aminopropylphosphonate in the ex vivo brain observed by phosphorus‐31 nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3-Aminopropylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-aminopropylphosphonic acid, a compound of interest for its activity as a selective antagonist of the GABA(C) receptor and a partial agonist of GABA(B) receptors.[1] The primary method detailed below follows a well-established route involving the addition of diethyl phosphite (B83602) to acrylonitrile (B1666552), followed by reduction and hydrolysis.

Experimental Protocols

Method 1: Synthesis from Diethyl Phosphite and Acrylonitrile

This protocol is adapted from the work of Isbell, A.F., et al., and involves a two-step process.[2][3]

Step 1: Synthesis of Diethyl 2-Cyanoethylphosphonate

-

In a well-ventilated fume hood, dissolve a catalytic amount of sodium (6.9 g) in freshly distilled diethyl phosphonate (B1237965) (455.4 g, 3.3 mol).

-

Add 200 ml of dry benzene (B151609) to the solution.

-

Slowly add acrylonitrile (159 g, 3 mol) dropwise to the mixture while maintaining the reaction temperature between 40-43°C.

-

After the addition is complete, allow the solution to cool to room temperature.

-

Neutralize the mixture with a slight excess of acetic acid.

-

Filter the solution to remove any solids.

-

Distill the filtrate under reduced pressure to obtain diethyl 2-cyanoethylphosphonate.

Step 2: Reduction and Hydrolysis to 3-Aminopropylphosphonic Acid

-

The crude diethyl 2-cyanoethylphosphonate is reduced. While the original literature describes a catalytic hydrogenation, other standard reduction methods for nitriles (e.g., using borane (B79455) complexes or other metal hydrides) can be adapted. For the purpose of this protocol, a general acidic hydrolysis of the resulting amine is described.

-

The crude product from the reduction is hydrolyzed by heating under reflux with concentrated hydrochloric acid.

-

The resulting solution is then purified using ion-exchange chromatography.

-

Elute the product from the ion-exchange column. Care should be taken to avoid excessive heating of the resin if an acid is used for elution.[2]

-

The fractions containing 3-aminopropylphosphonic acid are collected and the solvent is removed under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the intermediate, diethyl 2-cyanoethylphosphonate, as described in the protocol.

| Parameter | Value | Reference |

| Diethyl 2-Cyanoethylphosphonate Synthesis | ||

| Yield | 77.35% | [2] |

| Boiling Point | 111-112°C at 0.4 mm Hg | [2] |

| Refractive Index (n²⁵D) | 1.4386 | [2] |

Visualizations

Diagram 1: Synthesis Workflow of 3-Aminopropylphosphonic Acid

References

Application Notes and Protocols: FTIR Analysis of 3-Aminopropylphosphonic Acid for Functional Group Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the functional group analysis of 3-aminopropylphosphonic acid using Fourier Transform Infrared (FTIR) spectroscopy. 3-Aminopropylphosphonic acid is a compound of interest in various research fields, including as a GABAB receptor agonist. A thorough understanding of its molecular structure is crucial for its application and development. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the key functional groups present in a molecule. These notes describe the characteristic vibrational frequencies of the amine and phosphonic acid moieties and provide a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR.

Introduction to FTIR Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule. By analyzing the positions, intensities, and shapes of the absorption bands in the spectrum, it is possible to identify the functional groups present in the sample.

For 3-aminopropylphosphonic acid, the key functional groups of interest are the primary amine (-NH₂) and the phosphonic acid (-P(O)(OH)₂). The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the N-H, C-H, P=O, P-O-H, and P-C bonds.

Characteristic Functional Groups of 3-Aminopropylphosphonic Acid

The structure of 3-aminopropylphosphonic acid contains a propyl chain linking a primary amine group and a phosphonic acid group. The expected vibrational modes for these functional groups are summarized in the table below. Note that in the solid state, zwitterionic forms can exist, which may lead to shifts in the observed frequencies, particularly for the amine and phosphonic acid groups.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected FTIR absorption bands for 3-aminopropylphosphonic acid based on typical frequency ranges for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium, Sharp | Two distinct peaks are characteristic of primary amines.[1][2] |

| 2850 - 3000 | C-H Stretching | Alkyl Chain (-CH₂-) | Medium to Strong | Indicates the presence of the propyl backbone.[3] |

| ~2700 | O-H Stretching (in P-O-H) | Phosphonic Acid (-P(O)(OH)₂) | Broad, Medium | Often a broad absorption due to hydrogen bonding.[3] |

| 1580 - 1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong | Confirms the presence of a primary amine group.[2] |

| 1230 - 1260 | P=O Stretching | Phosphonic Acid (-P(O)(OH)₂) | Strong | A prominent peak indicating the phosphonyl group.[3][4] |

| 900 - 1050 | P-O-H Bending & P-O Stretching | Phosphonic Acid (-P(O)(OH)₂) | Strong, Broad | Often complex and may show multiple bands.[3] |

| 760 - 800 | P-C Stretching | Phosphonate | Medium | Relates to the bond between phosphorus and the propyl chain.[4][5] |

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the steps for analyzing a solid sample of 3-aminopropylphosphonic acid using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples as it requires minimal sample preparation.[6][7]

4.1. Materials and Equipment

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

3-Aminopropylphosphonic acid (solid powder)

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes (e.g., Kimwipes)

4.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum contains information about the instrument and the ambient environment (e.g., CO₂ and water vapor) and will be subtracted from the sample spectrum.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to dry completely.

-

With the clean, empty ATR accessory in place, collect a background spectrum. Typically, this involves co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the 3-aminopropylphosphonic acid powder onto the center of the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[7]

-

Collect the sample spectrum. Use the same acquisition parameters (e.g., number of scans, resolution) as for the background spectrum.

-

-

Data Processing and Interpretation:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of 3-aminopropylphosphonic acid.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the characteristic absorption peaks and compare them to the expected ranges for the functional groups listed in the data table.

-

4.3. Post-Analysis Cleanup

-

Release the pressure clamp and carefully remove the sample powder from the ATR crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to remove any sample residue.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the FTIR analysis and the signaling pathway of functional group identification.

Caption: Experimental workflow for the FTIR analysis of 3-aminopropylphosphonic acid.

Caption: Logical diagram for identifying functional groups in 3-aminopropylphosphonic acid from its FTIR spectrum.

References

Application Notes: Utilizing 3-Aminopropylphosphonic Acid in GABA-B Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-Aminopropylphosphonic acid (3-APPA) in GABA-B receptor binding assays. 3-APPA is a selective agonist for the GABA-B receptor, making it a valuable tool for studying receptor pharmacology and for the screening of novel drug candidates targeting this receptor.

Introduction

The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), is a key player in inhibitory neurotransmission in the central nervous system. Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[1][2] Dysregulation of GABA-B receptor signaling has been implicated in various neurological and psychiatric disorders, making it an important therapeutic target.

3-Aminopropylphosphonic acid is a structural analog of the endogenous ligand GABA and acts as a selective agonist at the GABA-B receptor.[3] Its use in competitive binding assays allows for the determination of the affinity of unlabeled test compounds for the GABA-B receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of 3-Aminopropylphosphonic acid and other common ligands for the GABA-B receptor. This data is essential for designing and interpreting competitive binding experiments.

| Compound | Action | Radioligand | Tissue/System | IC50 | Ki | Reference |

| 3-Aminopropylphosphonic acid | Agonist | [3H]-baclofen | Rat cerebellar membranes | 1.5 µM | - | [3] |

| GABA | Endogenous Agonist | [3H]-baclofen | Rat synaptic membranes | 0.04 µM | - | [4] |

| (-)-Baclofen | Agonist | [3H]-baclofen | Rat synaptic membranes | 0.04 µM | - | [4] |

| Saclofen | Antagonist | [3H]-CGP54626 | Rat brain | - | 1.1 µM | |

| CGP54626 | Antagonist | [3H]-CGP54626 | Human GABA-B(1a,2) receptors | - | 1.51 nM (KD) | [5] |

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like 3-Aminopropylphosphonic acid initiates a signaling cascade through its coupling to Gi/o proteins. The following diagram illustrates the key steps in this pathway.

Caption: GABA-B receptor signaling cascade.

Experimental Protocols

Radioligand Competitive Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Crude synaptic membranes from rat brain or cells stably expressing human GABA-B receptors.

-

Radioligand: [3H]-CGP54626 (or other suitable GABA-B antagonist radioligand).

-

Test Compound: 3-Aminopropylphosphonic acid or other unlabeled compounds.

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a known GABA-B ligand (e.g., 10 µM GABA).

-

Filtration Apparatus: Cell harvester with GF/B filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold buffer.

-

Centrifuge to pellet membranes.

-

Wash and resuspend the pellet in binding buffer.

-

Determine protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound (e.g., 3-Aminopropylphosphonic acid).

-